(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
This compound is a piperazine-based hybrid molecule featuring two heterocyclic moieties: a 4-methoxy-7-methylbenzo[d]thiazole group and a 4-methyl-1,2,3-thiadiazole ring, connected via a methanone linker. The piperazine linker facilitates conformational flexibility, which is critical for optimizing interactions with target receptors .
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-10-4-5-12(24-3)13-14(10)25-17(18-13)22-8-6-21(7-9-22)16(23)15-11(2)19-20-26-15/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEGCKBXUGWIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure comprises a piperazine moiety linked to a benzo[d]thiazole and a thiadiazole group, which are known for their diverse biological properties.
Chemical Structure
The IUPAC name of the compound is:
Molecular Formula
The molecular formula is with a molecular weight of approximately 389.49 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice to achieve high purity and yield. The presence of both thiazole and piperazine rings suggests a complex synthetic pathway that may include cyclization and substitution reactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown activity against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The IC50 values reported for similar structures indicate potential effectiveness comparable to established anti-inflammatory drugs .
3. CNS Activity
The compound has been explored as a positive allosteric modulator for M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection. In vitro studies suggest that it enhances acetylcholine signaling without directly activating the receptor, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
4. Anticancer Potential
There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. The presence of the thiazole group is often associated with anticancer activity due to its ability to interact with various cellular targets involved in tumor growth and metastasis .
Case Studies
A notable study investigated the biological activity of related benzothiazole derivatives, demonstrating their efficacy against specific cancer cell lines and highlighting their potential as lead compounds in drug development . Another study focused on the synthesis and evaluation of similar piperazine derivatives showed promising results in both antimicrobial and anti-inflammatory assays, reinforcing the biological relevance of this compound class .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole and piperazine possess significant antimicrobial properties. For example, a related compound demonstrated moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Pharmacological Applications
- Selective Adenosine A3 Receptor Agonist : The compound has been designed as a potential selective adenosine A3 receptor agonist, which is relevant for research into treatments for cardiac ischemia . This receptor plays a crucial role in cardiovascular health, and compounds targeting it could lead to novel therapeutic strategies.
- Antitumor Activity : Similar compounds have been studied for their antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and mitochondrial dysfunction .
- Neuroprotective Effects : Some derivatives have also shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of several synthesized compounds similar to (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone. The results indicated that compounds with structural similarities exhibited significant inhibition against common pathogens like E. coli and S. aureus.
Case Study 2: Antitumor Mechanisms
Research conducted on thiazole derivatives revealed that these compounds could trigger apoptosis in human cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action suggests a potential therapeutic strategy for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its dual heterocyclic architecture. Below is a comparison with related piperazine-linked heterocycles:
Key Observations :
- Planarity vs. Flexibility : Unlike the near-planar isostructural compounds in , the target compound’s piperazine linker introduces torsional flexibility, which may improve binding to conformationally dynamic targets.
Physicochemical Properties
- Molecular Weight : ~430–450 g/mol (estimated), comparable to piperazine-based analogues in .
- Solubility: Predicted low aqueous solubility due to aromatic heterocycles, necessitating formulation enhancements (e.g., salt formation or nanoemulsions).
- Similarity Metrics : Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~60–70% structural similarity with benzothiazole-piperazine hybrids in but <50% with tetrazole derivatives in .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for producing (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and what critical reaction parameters influence yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions.
Final coupling of the thiadiazole component using reagents like carbodiimides (e.g., EDCI) in anhydrous solvents (e.g., DMF or THF) .
- Critical Parameters :
- Temperature control (e.g., 60–80°C for cyclization steps).
- Solvent choice (polar aprotic solvents enhance reactivity).
- Catalysts (e.g., Pd catalysts for cross-coupling reactions).
- Yield Optimization : Reported yields range from 45–70% depending on purification methods (e.g., HPLC for >95% purity) .
Q. How can spectroscopic techniques (NMR, MS, HPLC) confirm the structural integrity and purity of this compound?
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Methoxy group (δ 3.8–4.0 ppm).
- Piperazine protons (δ 2.5–3.5 ppm, split into multiplets).
- Thiadiazole methyl (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm.
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular weight (C₂₁H₂₂N₆O₂S₂: 454.5 g/mol).
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time consistency confirms purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
